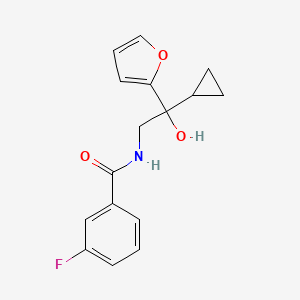

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

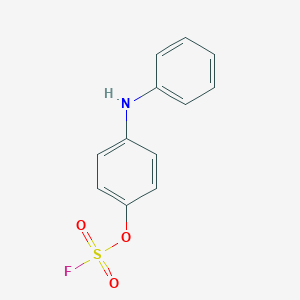

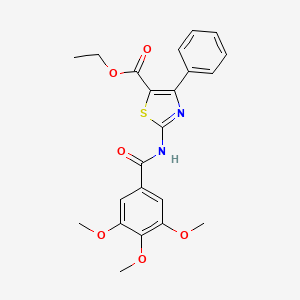

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-fluorobenzamide, also known as CFTR corrector, is a chemical compound that has been extensively studied in the field of cystic fibrosis (CF) research. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR correctors are a class of drugs that aim to correct the malfunctioning of the CF transmembrane conductance regulator (CFTR) protein, which is responsible for regulating salt and water transport in cells.

Aplicaciones Científicas De Investigación

Fluoronaphthalene Building Blocks

The synthesis and applications of fluoronaphthalene derivatives, achieved through Diels-Alder reactions involving arynes and furans, offer valuable insights into building blocks for pharmaceutical or agricultural research. The selective installation of substituents leads to naphthalene derivatives with unprecedented patterns, qualifying them as essential components for future research endeavors (Masson & Schlosser, 2005).

Furan Derivatives via Electrocyclization

The creation of 6,6-difluorocyclopropa[b]furo[2,3-c]pyrrole and 7-fluorofuro[3,2-c]pyridine derivatives through 1,5-electrocyclization of carbene-derived azomethine ylides represents a novel approach to synthesizing fluorinated furan compounds. These findings demonstrate the versatility of furan derivatives in synthesizing complex organic molecules (Voznyi, Novikov, & Khlebnikov, 2005).

Antibacterial Coatings from Furanones

The covalent immobilization of antibacterial furanones on silicon oxide surfaces through photochemical activation of perfluorophenylazide underscores the importance of furan derivatives in developing new antibacterial coatings. This innovative strategy demonstrates the potential of furan-based compounds in healthcare applications, providing a robust method to combat bacterial infections (Al‐Bataineh, Luginbuehl, Textor, & Mingdi Yan, 2009).

Fluorinated Cyclopropanes in Medicinal Chemistry

The synthesis and application of fluoro-, fluoromethyl-, difluoromethyl-, and trifluoromethylcyclopropanes offer significant potential in medicinal chemistry. These compounds, characterized by their incorporation of fluorinated groups, exhibit synergistic effects in biological activity and metabolic profiles, presenting valuable building blocks for bioactive compounds (Pons, Delion, Poisson, Charette, & Jubault, 2021).

Novel Syntheses and Ring-Opening Mechanisms

Research on the novel structure and ring-opening mechanism of cyclopropylidene lithium fluorocarbenoid provides foundational knowledge for understanding the reactivity and potential applications of cyclopropylidene compounds. This study reveals unconventional structures and isomerization pathways, contributing to the broader field of organic synthesis and reaction mechanisms (Wang, Deng, Xu, & Tao, 1989).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation, and modulating its activity .

Biochemical Pathways

It’s plausible that the compound could influence multiple pathways given the broad range of biological activities exhibited by similar compounds .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .

Result of Action

Based on the biological activities of similar compounds, it’s plausible that the compound could have a range of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment .

Propiedades

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c17-13-4-1-3-11(9-13)15(19)18-10-16(20,12-6-7-12)14-5-2-8-21-14/h1-5,8-9,12,20H,6-7,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZIIUWYHYSEDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC(=CC=C2)F)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

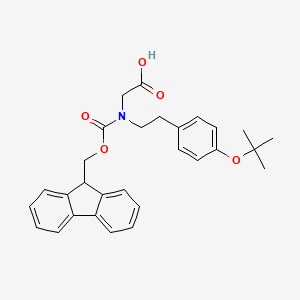

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide](/img/structure/B2964194.png)

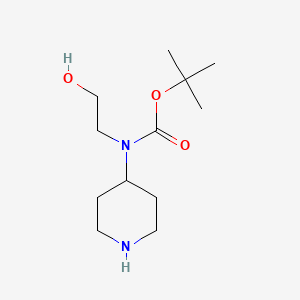

![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2964200.png)

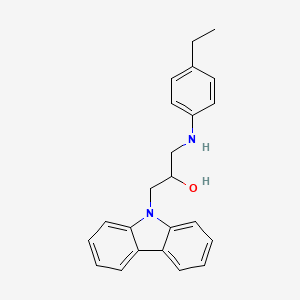

![ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2964204.png)

![N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2964206.png)